alpha-Amanitin

Vue d'ensemble

Description

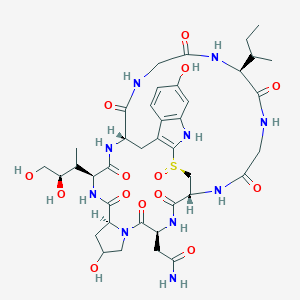

Alpha-Amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several species of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera .

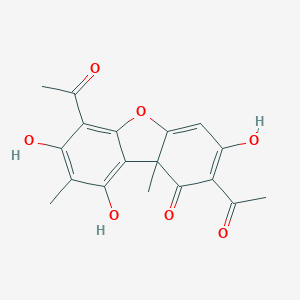

Molecular Structure Analysis

This compound is a highly modified bicyclic octapeptide consisting of an outer and an inner loop . It has a molecular weight of 918.97 g/mol .

Chemical Reactions Analysis

This compound displayed time- and concentration-dependent cytotoxicity . It decreased nascent RNA synthesis in a concentration- and time-dependent manner . This compound did not induce changes in mitochondrial membrane potential, but it caused a significant increase in intracellular ATP levels .

Physical and Chemical Properties Analysis

This compound has a molar mass of 918.97 g/mol and its empirical formula is C39H54N10O14S . It appears as white to light yellow needles and has a melting point of 254–255 ºC . It is soluble in water .

Applications De Recherche Scientifique

L’alpha-amanitine est une toxine puissante dérivée du genre de champignons Amanita, en particulier Amanita phalloides, communément appelé l’amanite phalloïde. Malgré sa toxicité, l’alpha-amanitine a trouvé plusieurs applications uniques dans la recherche scientifique en raison de sa capacité à inhiber l’ARN polymérase II, une enzyme essentielle à la synthèse de l’ARNm. Voici une analyse complète axée sur six applications distinctes :

Chimiothérapie anticancéreuse

L’alpha-amanitine a été utilisée dans le développement de traitements chimiothérapeutiques anticancéreux ciblés. En combinant la précision du ciblage par anticorps avec l’alpha-amanitine comme nouvelle charge utile, des entreprises comme Heidelberg Pharma ont créé des plateformes thérapeutiques qui montrent un potentiel dans le traitement d’un large éventail de cancers .

Conjugués anticorps-médicament (CAD)

Les chercheurs médicaux ont synthétisé l’alpha-amanitine pour créer des CAD. Ces conjugués ont montré un potentiel en tant qu’agents anticancéreux en raison de leur capacité à délivrer la toxine directement aux cellules cancéreuses, minimisant ainsi les dommages aux cellules saines .

Inhibition de l’élongation de la transcription

En recherche de biologie moléculaire, la capacité de l’alpha-amanitine à inhiber l’hélice pont et la structure de la boucle déclencheur dans l’ARN polymérase II est utilisée pour étudier les processus d’élongation de la transcription et l’inhibition de la synthèse de l’ARNm .

Élucidation du mécanisme pathogène

Comprendre le mécanisme pathogène de l’intoxication à l’alpha-amanitine est important pour la recherche médicale. Cela aide à développer des traitements pour l’intoxication par les champignons Amanita, qui a un taux de mortalité élevé .

Recherche sur le mécanisme toxicologique

Une recherche approfondie sur le mécanisme toxicologique de l’alpha-amanitine aide à contrôler les effets secondaires des CAD basés sur l’alpha-amanitine. Cela transforme la toxine létale en une arme puissante contre le cancer en améliorant le profil de sécurité de ces traitements .

Mécanisme D'action

Target of Action

Alpha-Amanitin’s primary target is RNA polymerase II . This enzyme plays a crucial role in the transcription process, where it synthesizes messenger RNA (mRNA) from a DNA template .

Mode of Action

This compound interacts with its target by binding to the largest subunit of RNA polymerase II, known as RNApb1 . It also inhibits the bridge helix and trigger loop structure in RNA polymerase II . This interaction alters the transcription elongation process, leading to the inhibition of mRNA synthesis .

Biochemical Pathways

The inhibition of RNA polymerase II by this compound disrupts the normal cellular transcription levels . This disruption affects various biochemical pathways, leading to cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy .

Pharmacokinetics

This compound acts in vivo through the enterohepatic circulation and transport system . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification processes.

Result of Action

The result of this compound’s action is cell death . It has been shown that this compound-based drugs can kill cancer cells that are resistant to other treatments, including HER2-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the toxin’s potency is retained through various environmental conditions such as cooking, freezing, and drying processes . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Alpha-Amanitin exerts its toxic effects primarily through the inhibition of RNA polymerase II . This enzyme is crucial for the synthesis of messenger RNA in cells, and its inhibition by this compound disrupts normal cellular function .

Cellular Effects

In cells, this compound causes a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This leads to a disruption in gene expression and cellular metabolism, as the production of new proteins is halted .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting the activity of RNA polymerase II . This prevents the enzyme from synthesizing new RNA molecules, thereby halting the process of transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound displays time- and concentration-dependent cytotoxicity . Over time, the toxin’s activity can be measured based on the inhibition of cellular activity .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its inhibition of RNA polymerase II . This disrupts the normal flow of genetic information from DNA to RNA, affecting the entire cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to and inhibits RNA polymerase II . This prevents the enzyme from carrying out its normal function of synthesizing RNA from DNA .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Amanitin involves several steps, including protection of the amino group, introduction of the cyclohexene ring, and deprotection of the amino group. The key step in the synthesis is the formation of the cyclohexene ring, which is achieved through a Diels-Alder reaction between a dienophile and a diene.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "2,3-dihydroxybenzoic acid", "Boc-anhydride", "TFA", "TMSOTf", "DCC", "EDC", "DIEA", "PPh3", "Pd/C", "NaBH4", "NaOH", "MeOH", "EtOH", "CH2Cl2", "EtOAc", "THF" ], "Reaction": [ "Protection of the amino group of L-phenylalanine with Boc-anhydride and TFA.", "Coupling of the protected L-phenylalanine with L-valine and L-proline using TMSOTf, DCC, and DIEA to form the tripeptide.", "Introduction of the cyclohexene ring through a Diels-Alder reaction between the tripeptide and 2,3-dihydroxybenzoic acid using PPh3 as a catalyst.", "Deprotection of the Boc group using NaOH in MeOH.", "Reduction of the nitro group with NaBH4 in EtOH.", "Deprotection of the amino group using TFA.", "Purification of alpha-Amanitin using chromatography with CH2Cl2 and EtOAc as solvents." ] } | |

| /IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |

Numéro CAS |

23109-05-9 |

Formule moléculaire |

C39H54N10O14S |

Poids moléculaire |

919.0 g/mol |

Nom IUPAC |

2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1 |

Clé InChI |

CIORWBWIBBPXCG-YFYLCZILSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

SMILES canonique |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Color/Form |

NEEDLES FROM METHANOL |

melting_point |

254-255 °C |

| 23109-05-9 | |

Description physique |

Solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictogrammes |

Acute Toxic; Health Hazard |

Synonymes |

Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |

Origine du produit |

United States |

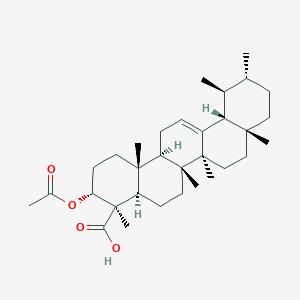

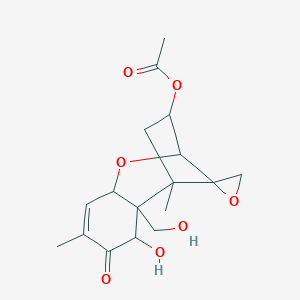

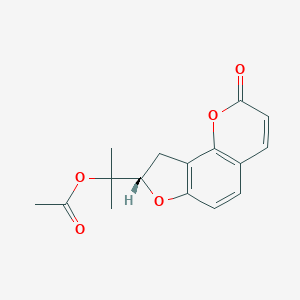

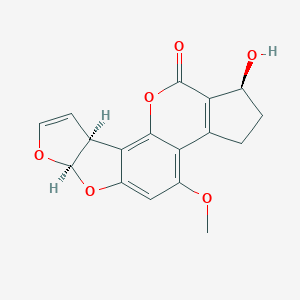

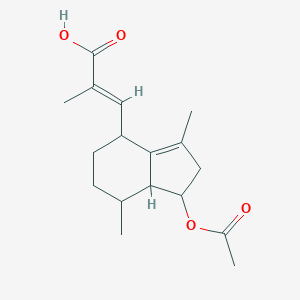

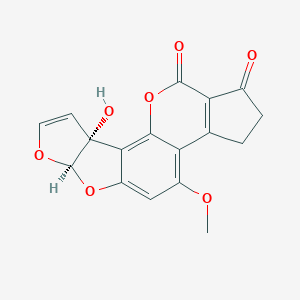

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

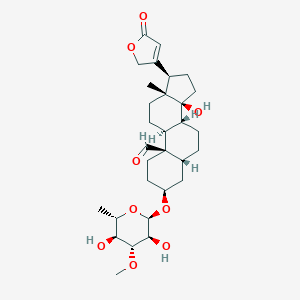

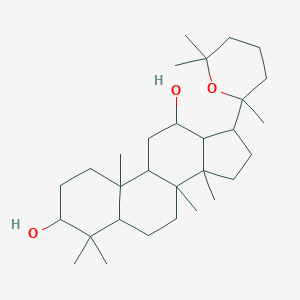

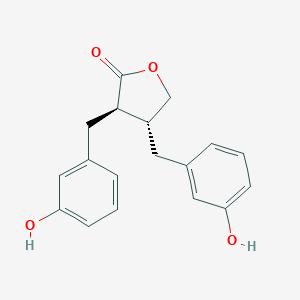

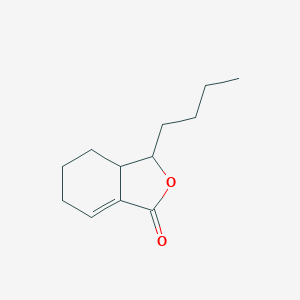

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.